1-(Methylsulfonyl)indoline
Overview
Description
1-(Methylsulfonyl)indoline is a chemical compound with the linear formula C9H11NO2S . It has a molecular weight of 197.258 .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Physical and Chemical Properties Analysis
This compound has a linear formula of C9H11NO2S and a molecular weight of 197.258 . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Scientific Research Applications
Anticancer Activity
1-(Methylsulfonyl)indoline derivatives have been explored for their potential anticancer activities. For instance, the synthesis of 1-arylsulfonyl-4-vinylimidazolidinones from methyl serinate, including variants with a methylsulfonyl motif, was investigated for activity against various human cancer cell lines, such as colon carcinoma and lung carcinoma (Kwak et al., 2006). Similarly, structural necessity studies of indole C5-O-substitution in seco-Duocarmycin analogs, including 5-O-methylsulfonyl substituted compounds, highlighted their cytotoxic activity against human cancer cell lines (Choi & Ma, 2010).
Chemical Synthesis and Reactions
Research has been conducted on the reaction of 1-(methylsulfonyl)indoles with various agents. For example, the reaction of 1-(methylsulfonyl)indoles with N,N-dibenzyl-β-amino alcohols led to the formation of isomeric 1-(beta-aminoethyl)indoles (Kurkin et al., 2013). Also, studies in organic chemistry have explored the synthesis of new heterocyclic derivatives by oxidation of 1-amino-2-methylindoline, demonstrating the versatility of these compounds in various chemical reactions (Peyrot et al., 2001).
Biological and Pharmacological Effects
This compound derivatives have been evaluated for various biological effects. For example, a study on 1-arylsulfonyl indoline-benzamides explored their roles as antitubulin agents and inhibitors of histone deacetylase, highlighting their potential in cancer treatment (Lai et al., 2019). Additionally, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion showcased their potential in pharmaceutical applications (Liu et al., 2017).
Mechanism of Action
Target of Action
1-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that plays a crucial role in medicinal chemistry . Indole and its derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives, including sulfonamide-based indoles, are known to interact with their targets in a variety of ways . For instance, they can undergo substitution, primarily at the C-3 position, and exhibit hydrophilic properties similar to the sulfonyl group . This allows them to interact effectively with their targets and induce changes in cellular processes.
Biochemical Pathways
Indole and its derivatives, including this compound, are produced by the metabolism of tryptophan, an essential amino acid . The metabolism of tryptophan by gut microorganisms leads to the production of indole and its derivatives . These compounds can then interact with various biochemical pathways, influencing a wide range of physiological processes .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYXFSLMMMLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274681 | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-63-8 | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5825-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-(methylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701274681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(METHYLSULFONYL)INDOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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